
13(S)-Hpode
Descripción general
Descripción
13(S)-Hpode, also known as 13-hydroxy-9,10-octadecenoic acid, is a biologically active fatty acid found in the human body. It is an important component of the human diet and has been studied extensively for its potential therapeutic benefits.
Aplicaciones Científicas De Investigación
Food Research and Lipid Oxidation : 13-HPODE is used to investigate the effects of lipid hydroperoxide modification on the structural characteristics and functional properties of rice protein. It causes protein carbonylation and alters the solubility and emulsifying properties of rice protein, impacting food quality during aging (Xiao‐Juan Wu, Fang Li, & Wei Wu, 2020).
Vascular Health and Atherosclerosis : Studies have shown that 13-HPODE plays a role in the pathogenesis of atherosclerosis. It activates signaling pathways in vascular smooth muscle cells and regulates inflammatory genes, contributing to the development of atherosclerotic lesions (R. Natarajan et al., 2001).
Gene Expression in Endothelial Cells : 13-HPODE affects the expression of heme oxygenase-1 (HO-1) in human aortic endothelial cells, suggesting its involvement in molecular regulation and signaling pathways related to cardiovascular health (N. Hill-Kapturczak et al., 2003).
Impact on Nitric Oxide Synthase Expression : Research indicates that 13-HPODE increases endothelial nitric oxide synthase expression in bovine aortic endothelial cells, suggesting a compensatory mechanism in response to oxidative injury in hypercholesterolemia (S. Ramasamy, S. Parthasarathy, & D. Harrison, 1998).
Role in Endothelial Cell Adhesion : 13-HPODE modulates the expression of cellular adhesion molecules in endothelial cells, influencing the initiation of inflammation and possibly atherogenesis. It shows differential effects on cytokine-induced expression of adhesion molecules (B. Friedrichs et al., 1999).
Gene Expression Profile in Intestinal Epithelial Cells : In the context of nutrition and gut health, 13-HPODE alters gene expression in intestinal epithelial cells, affecting lipid metabolic pathways and potentially contributing to gut pathologies (Nisreen Faizo et al., 2021).
Interaction with Cytochrome C : 13-HPODE interacts with cytochrome c, resulting in the formation of radicals, which has implications for understanding oxidative stress and cellular damage (H. Iwahashi, Koji Nishizaki, & I. Takagi, 2002).
Role in Oxidant-Mediated Cytotoxicity : It has been implicated in oxidant-mediated smooth muscle cytotoxicity, which is relevant to cardiovascular diseases and atherosclerosis (Wei-Gen Li et al., 2003).
Analysis of Lipid Hydroperoxides : Research into the analysis of lipid hydroperoxides like 13-HPODE can provide insights into lipid peroxidation processes relevant to food science and health (Junya Ito et al., 2015).
Propiedades
IUPAC Name |
(9Z,11E,13S)-13-hydroperoxyoctadeca-9,11-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h7,9,12,15,17,21H,2-6,8,10-11,13-14,16H2,1H3,(H,19,20)/b9-7-,15-12+/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSRHVWSAMTSSN-IRQZEAMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C\CCCCCCCC(=O)O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318226 | |
| Record name | 13(S)-HPODE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 13-L-Hydroperoxylinoleic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003871 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
13(S)-Hpode | |
CAS RN |
33964-75-9 | |
| Record name | 13(S)-HPODE | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33964-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13-Hydroperoxy-9,11-octadecadienoic acid, (9Z,11E,13S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033964759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13(S)-HPODE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13-HYDROPEROXY-9,11-OCTADECADIENOIC ACID, (9Z,11E,13S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ4LKU42W8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 13-L-Hydroperoxylinoleic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003871 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HPODE) and how is it formed?
A: 13(S)-Hydroperoxyoctadecadienoic acid, commonly known as 13(S)-HPODE, is a lipid peroxidation product primarily derived from the polyunsaturated fatty acid, linoleic acid. Its formation involves the action of enzymes like lipoxygenases or by non-enzymatic reactions involving reactive oxygen species (ROS) and transition metals like iron. [, ]
Q2: How does 13(S)-HPODE interact with cellular components to exert its biological effects?
A: 13(S)-HPODE can directly interact with proteins, altering their function. For instance, it has been shown to enhance the phosphorylation of the epidermal growth factor receptor (EGFR) and its association with the tyrosine phosphatase SHP-2, ultimately modulating cell growth signaling pathways. [, , ] Additionally, 13(S)-HPODE can decompose into reactive aldehydes like 4-hydroxy-2(E)-nonenal (HNE) and 4-oxo-2(E)-nonenal (ONE), which are highly reactive and can form adducts with DNA and proteins, potentially leading to cellular damage and dysfunction. [, ]
Q3: Can you elaborate on the role of 13(S)-HPODE in atherosclerosis?
A: Research suggests that 15-lipoxygenase, an enzyme involved in lipid oxidation, contributes to the formation of oxidized lipids in human atherosclerotic plaques. This enzyme predominantly forms 13(S)-HPODE from cholesteryl linoleate present in low-density lipoprotein (LDL). The presence of 13(S)-HPODE and its reduced form, cholesteryl hydroxy-octadecadienoic acid, has been consistently observed in atherosclerotic lesions. []
Q4: How does 13(S)-HPODE influence HDL functionality?
A: Studies in mice have shown that elevated levels of 13(S)-HPODE in plasma can diminish the anti-inflammatory properties of high-density lipoprotein (HDL). This highlights the potential of 13(S)-HPODE to impact cardiovascular health by altering the protective functions of HDL. []
Q5: What is the significance of the stereospecificity of 13(S)-HPODE in disease?
A: The specific stereoisomer, 13(S)-HPODE, is primarily generated by enzymatic oxidation via 15-lipoxygenase. The presence of predominantly 13(S)-HPODE in atherosclerotic plaques, as opposed to a racemic mixture, suggests a significant role of enzymatic lipid peroxidation in the pathogenesis of atherosclerosis. []
Q6: Does 13(S)-HPODE play a role in diabetes?
A: Recent research suggests a potential link between 13(S)-HPODE and type 2 diabetes. Studies in diabetic mice models indicate that the administration of probiotics and prebiotics can modulate gut microbiota composition and metabolic profiles, leading to a decrease in 13(S)-HPODE levels. These changes were associated with improved blood glucose control, highlighting a potential role of 13(S)-HPODE in diabetes-related metabolic dysregulation. []
Q7: Can you provide details about the molecular structure and spectroscopic characteristics of 13(S)-HPODE?
A: 13(S)-HPODE, with a molecular formula of C18H32O4 and a molecular weight of 312.45 g/mol, exhibits specific spectroscopic characteristics that enable its identification and quantification. While detailed spectroscopic data is not provided in the given abstracts, techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for its structural characterization and analysis. [, , ]
Q8: How is 13(S)-HPODE analyzed in biological samples?
A: Analytical techniques like liquid chromatography coupled with mass spectrometry (LC/MS) are widely used for the detection and quantification of 13(S)-HPODE in complex biological samples like plasma, tissues, and cell lysates. This approach offers high sensitivity and specificity for analyzing 13(S)-HPODE and its downstream metabolites. [, ]
Q9: Can you elaborate on the breakdown products of 13(S)-HPODE and their biological relevance?
A: 13(S)-HPODE can undergo further decomposition to yield reactive aldehydes like 4-hydroperoxy-2(E)-nonenal (HPNE), 4-hydroxy-2(E)-nonenal (HNE), and 4-oxo-2(E)-nonenal (ONE). These aldehydes, particularly HNE and ONE, are highly reactive and capable of forming adducts with DNA and proteins, leading to cellular damage and potentially contributing to the development of various diseases. [, , ]
Q10: What is the role of iron in the decomposition of 13(S)-HPODE?
A: Iron, particularly in its ferrous (Fe(II)) state, can catalyze the decomposition of 13(S)-HPODE. This reaction can generate reactive oxygen species (ROS) and enhance the production of reactive aldehydes like HNE and ONE, contributing to oxidative stress and cellular damage. []
Q11: How does 13(S)-HPODE affect enzymes involved in its own formation?
A11: Research suggests that 13(S)-HPODE can influence the activity of lipoxygenases, the enzymes responsible for its production. Further investigations are required to fully understand the regulatory mechanisms and implications of this feedback loop.
Q12: What is known about inhibitors of 13(S)-HPODE formation?
A12: While specific inhibitors targeting 13(S)-HPODE formation are not extensively discussed in the provided abstracts, research on lipoxygenase inhibitors is an active area of investigation. These inhibitors could potentially modulate the levels of 13(S)-HPODE and its downstream effects.
Q13: How does the cellular redox environment impact the activity of 13(S)-HPODE?
A: The cellular redox state, particularly the levels of glutathione (GSH), plays a crucial role in modulating the effects of 13(S)-HPODE. Glutathione peroxidase-1 (GPx-1), an enzyme that utilizes GSH, can regulate 13(S)-HPODE levels and influence its interaction with 5-lipoxygenase (5-LO). The presence of calcium ions can protect 5-LO from the inhibitory effects of GPx-1, highlighting the complex interplay between redox balance, calcium signaling, and 13(S)-HPODE activity. [, ]
Q14: How does 13(S)-HPODE affect calcium signaling?
A: While specific mechanisms are not detailed in the provided abstracts, some studies suggest that 13(S)-HPODE can influence calcium transport and the activity of Na,K-ATPase in cardiac muscle cells. Further research is needed to elucidate the precise mechanisms and implications of these interactions. []
Q15: What is the role of computational chemistry in understanding 13(S)-HPODE?
A: Computational chemistry techniques, such as QM/MM calculations and molecular dynamics simulations, are valuable tools for investigating the interaction of 13(S)-HPODE with enzymes like lipoxygenases. These methods provide insights into the structural features and molecular mechanisms underlying its formation and biological activity. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




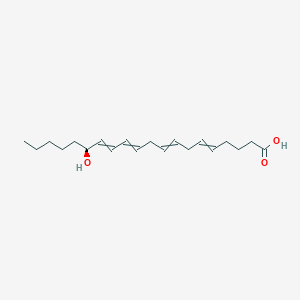
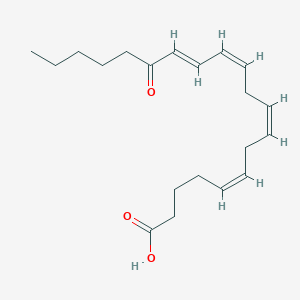
![1,3-Dihydrofuro[3,4-c]pyridine](/img/structure/B163592.png)
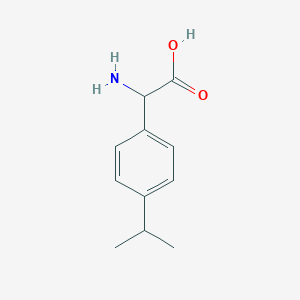

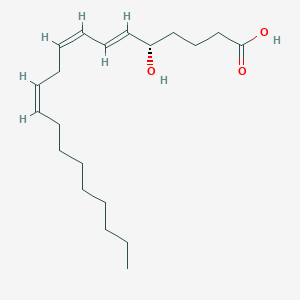
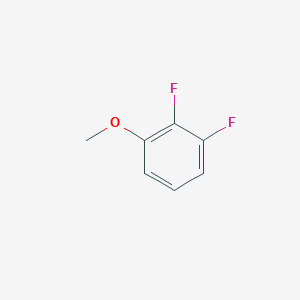



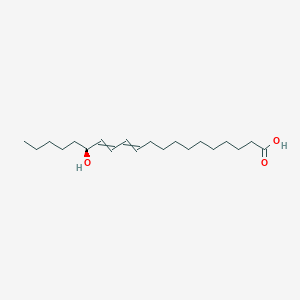
![1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde](/img/structure/B163620.png)
![1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine](/img/structure/B163621.png)